An In-depth Technical Guide to (1S)-1-(piperidin-4-yl)ethan-1-ol: Physicochemical Properties, Synthesis, and Biological Context
An In-depth Technical Guide to (1S)-1-(piperidin-4-yl)ethan-1-ol: Physicochemical Properties, Synthesis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of the chiral piperidine derivative, (1S)-1-(piperidin-4-yl)ethan-1-ol. The document details its physicochemical characteristics, outlines relevant experimental protocols for their determination, and provides a potential synthetic route. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.
Physicochemical Properties
The piperidine moiety, a saturated heterocycle, confers basic properties to the molecule due to the lone pair of electrons on the nitrogen atom. The pKa of the conjugate acid of piperidine is approximately 11.2, and the presence of substituents can modulate this value. The ethan-1-ol substituent at the 4-position is not expected to dramatically alter the basicity of the piperidine nitrogen. Therefore, the pKa of the protonated piperidine nitrogen of (1S)-1-(piperidin-4-yl)ethan-1-ol is predicted to be in the range of 10-11. The hydroxyl group is a very weak acid, with a predicted pKa of around 15, and will not significantly contribute to the acidic/basic properties under physiological conditions.
Lipophilicity, a key factor in membrane permeability and protein binding, is estimated by the partition coefficient between octanol and water (logP). For 1-(1-ethylpiperidin-4-yl)ethan-1-ol, a structurally related compound, a predicted XlogP of 1.1 is available.[1] Given the similar structural features, the logP of (1S)-1-(piperidin-4-yl)ethan-1-ol is anticipated to be in a comparable range, suggesting a relatively low to moderate lipophilicity.
Aqueous solubility is crucial for drug absorption and formulation. Piperidine itself is miscible with water.[2][3][4] The presence of the polar hydroxyl group in (1S)-1-(piperidin-4-yl)ethan-1-ol is expected to enhance its water solubility. The hydrochloride salt form of this compound, with the CAS number 2059911-70-3, will exhibit significantly higher aqueous solubility compared to the free base.[5][6][7][8]
Table 1: Predicted Physicochemical Properties of (1S)-1-(piperidin-4-yl)ethan-1-ol
| Property | Predicted Value/Range | Comments |
| pKa (Piperidine Nitrogen) | 10 - 11 | Based on the pKa of piperidine and related 4-substituted derivatives. |
| pKa (Hydroxyl Group) | ~15 | The hydroxyl group is a very weak acid. |
| logP | 0.5 - 1.5 | Estimated based on structurally similar compounds. |
| Aqueous Solubility | High (especially as HCl salt) | The polar alcohol and basic nitrogen contribute to water solubility. |
Experimental Protocols
To experimentally determine the basic properties of (1S)-1-(piperidin-4-yl)ethan-1-ol, standard laboratory procedures can be employed.
Determination of pKa
The pKa of the piperidine nitrogen can be determined by potentiometric titration.
Protocol:
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Sample Preparation: A known concentration of (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride is dissolved in deionized water.
-
Titration: The solution is titrated with a standardized solution of a strong base, such as sodium hydroxide (NaOH), while monitoring the pH using a calibrated pH meter.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the piperidinium ions have been neutralized.
Determination of logP
The octanol-water partition coefficient (logP) can be measured using the shake-flask method.
Protocol:
-
Phase Preparation: Equal volumes of n-octanol and water are mutually saturated by vigorous mixing, followed by separation of the two phases.
-
Partitioning: A known amount of (1S)-1-(piperidin-4-yl)ethan-1-ol is dissolved in the aqueous phase. An equal volume of the saturated n-octanol is added.
-
Equilibration: The mixture is shaken for a sufficient time to allow for partitioning equilibrium to be reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the aqueous and octanolic phases.
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Determination of Aqueous Solubility
The aqueous solubility can be determined using the equilibrium solubility method.
Protocol:
-
Sample Preparation: An excess amount of solid (1S)-1-(piperidin-4-yl)ethan-1-ol is added to a known volume of water or a buffer of a specific pH.
-
Equilibration: The suspension is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Separation: The undissolved solid is removed by filtration or centrifugation.
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Quantification: The concentration of the dissolved compound in the clear supernatant is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
Synthesis
The stereoselective synthesis of (1S)-1-(piperidin-4-yl)ethan-1-ol can be achieved through various synthetic strategies. A plausible approach involves the asymmetric reduction of a suitable ketone precursor.
A potential synthetic route starts from 4-acetylpyridine. The pyridine ring can be protected, for instance, by N-oxidation, followed by reduction to the corresponding piperidine. The resulting 1-(piperidin-4-yl)ethanone can then be subjected to stereoselective reduction of the ketone functionality to yield the desired (1S)-enantiomer of the alcohol. This can be accomplished using chiral reducing agents or through biocatalytic methods.
Biological Context and Potential Applications
Piperidine and its derivatives are prevalent scaffolds in a wide range of biologically active compounds and approved drugs.[4][9][10][11] These structures are known to interact with various biological targets, particularly within the central nervous system (CNS). The basic nitrogen of the piperidine ring is often crucial for forming salt bridges with acidic residues in protein binding pockets.
While specific biological targets for (1S)-1-(piperidin-4-yl)ethan-1-ol have not been extensively reported, its structural similarity to other pharmacologically active piperidine-containing molecules suggests potential for interaction with G-protein coupled receptors (GPCRs), ion channels, or enzymes. For example, substituted piperidin-4-yl-methanol derivatives have been investigated for a variety of biological activities.[9]
The chirality of the molecule at the 1-position of the ethanol substituent is likely to be a critical determinant of its biological activity and selectivity. Stereoisomers often exhibit different pharmacological profiles, and the (1S) configuration may confer specific binding properties to a particular biological target.
Further research is warranted to elucidate the specific biological targets and potential therapeutic applications of (1S)-1-(piperidin-4-yl)ethan-1-ol. High-throughput screening against a panel of relevant biological targets would be a logical next step in characterizing its pharmacological profile.
Conclusion
(1S)-1-(piperidin-4-yl)ethan-1-ol is a chiral piperidine derivative with basic properties conferred by the piperidine nitrogen. Its predicted physicochemical profile suggests moderate lipophilicity and good aqueous solubility, particularly as a salt. This technical guide has provided an overview of its core basic properties, outlined standard experimental protocols for their determination, and suggested a potential synthetic route. The biological significance of this compound remains an area for further investigation, with its structural features suggesting potential for interaction with various biological targets, making it a molecule of interest for further research in drug discovery and development.
References
- 1. Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. 2059911-70-3((1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride) | Kuujia.com [nl.kuujia.com]
- 3. 2059911-70-3((1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride) | Kuujia.com [pt.kuujia.com]
- 4. ajchem-a.com [ajchem-a.com]
- 5. 2059911-70-3((1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride) | Kuujia.com [de.kuujia.com]
- 6. 2059911-70-3|(S)-1-(Piperidin-4-yl)ethan-1-ol hydrochloride|BLD Pharm [bldpharm.com]
- 7. (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride | 2059911-70-3 [sigmaaldrich.com]
- 8. 2-[(Piperidin-4-yl)amino]ethan-1-ol dihydrochloride (1423027-18-2) for sale [vulcanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
